Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride
Description
Properties
IUPAC Name |
2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c10-7-2-1-6-5-8-3-4-9(6)7;/h6,8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMZMDVFKFXHKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1CNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-53-0 | |
| Record name | octahydropyrrolo[1,2-a]pyrazin-6-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride typically involves the construction of the piperazine ring through intramolecular 1,4-addition of unsaturated amino esters or reductive cyclization of amino keto esters . The resulting piperazin-2-yl-acetates or propanoates are then subjected to alkylation with methyl bromoacetate, followed by Dieckmann cyclization and acidic demethoxycarbonylation . Depending on the reaction conditions, ring closure of the piperazin-2-ylpropanoates can afford the desired lactams .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups .
Scientific Research Applications
Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereoisomeric Variants
Key Differences :
Substituted Derivatives
2,7-Dimethyl Derivative (CAS 200418-25-3)
- Structure : Incorporates methyl groups at positions 2 and 5.
- Molecular Formula : C₉H₁₆N₂O (MW: 168.24 g/mol) .
- Comparison :
Sulfonylated Analog (CAS 272786-64-8)
- Structure : 4-Fluorophenyl sulfonyl group at position 2.
- Molecular Formula : C₁₃H₁₄FN₂O₃S (MW: 324.33 g/mol) .
- Comparison :
- The sulfonyl group introduces hydrogen-bond acceptor sites, improving target binding affinity.
- Higher molecular weight (324 vs. 176.65 g/mol) reduces solubility in aqueous media.
Positional Isomers and Saturated Analogs
Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one Hydrochloride
- Key Difference : Ketone group at position 4 instead of 4.
- Impact : Altered ring conformation reduces compatibility with enzymes targeting the 6-keto group .
Octahydro-pyrido[1,2-a]pyrazin-6-one Hydrochloride (CAS 930782-67-5)
- Structure: Fully saturated pyridine ring fused to pyrazinone.
- Comparison: Enhanced stability due to reduced ring strain. Limited use in dynamic combinatorial chemistry due to rigid conformation .
Biological Activity
Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₇H₁₃ClN₂O and a molecular weight of approximately 176.64 g/mol. Its structure features a fused bicyclic arrangement that contributes to its unique reactivity and biological properties.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃ClN₂O |
| Molecular Weight | 176.64 g/mol |
| Structural Type | Heterocyclic compound |
| Key Functional Groups | Pyrrolidine, Pyrazine |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to modulation or inhibition of various biological pathways.
Target Interactions
- Enzyme Inhibition : The compound has shown potential as an inhibitor that can bind to active sites of enzymes, blocking their activity. This mechanism is significant in therapeutic contexts where enzyme regulation is crucial.
- Receptor Modulation : It can also modulate receptor activity, influencing signal transduction pathways involved in various physiological processes.
Biological Activity and Research Findings
Research on this compound has revealed several promising findings regarding its biological activities:
Neuroprotective Effects
Studies indicate that this compound may exhibit neuroprotective properties. It has been investigated for its potential utility in treating neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Inhibition of LRRK2 kinase activity is one mechanism through which it may exert neuroprotective effects, promoting autophagy and cellular homeostasis .
Anticancer Potential
The compound's ability to inhibit specific enzymatic activities suggests potential applications in cancer therapy. Research indicates that it may affect pathways involved in tumor growth and metastasis .
Case Studies
- Neurodegenerative Disorders : A study explored the effects of this compound on models of neurodegeneration, demonstrating its ability to reduce cell death and improve cellular function in neuronal cultures .
- Cancer Cell Lines : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines by modulating key signaling pathways associated with cell survival .
Comparative Analysis with Related Compounds
This compound shares structural similarities with other bioactive compounds but exhibits distinct biological activities. Here’s a comparison with related compounds:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one | Enzyme inhibition | Neuroprotective, anticancer |
| T-1106 | Cholinesterase inhibition | Antiviral |
| Other pyrazine derivatives | Variable mechanisms | Diverse biological activities |
Q & A
Q. What are the recommended synthetic routes for preparing enantiomerically pure Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one derivatives?
The compound can be synthesized via condensation reactions using stoichiometric control of reactants. For example, a related hexahydropyrrolo-pyrimidinone derivative was synthesized by reacting 4-phenyl-4-oxobutanoic acid with 1,3-diaminopropane in toluene under azeotropic water removal conditions . For enantiopure forms, chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis should be employed, guided by molecular weight (140.18 g/mol) and functional group compatibility .
Q. How can the structural integrity of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride be validated post-synthesis?
Use X-ray crystallography to confirm the bicyclic framework and stereochemistry, as demonstrated for analogs like 8a-phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one, which revealed intermolecular hydrogen bonds and π-π stacking interactions . Complement with LC-MS (liquid chromatography-mass spectrometry) to verify purity (>95%) and molecular ion peaks matching the formula C₇H₁₂N₂O·HCl .
Q. What solvent systems are optimal for stabilizing this compound in solution?
Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the compound’s moderate polarity (logP ~0.5–1.2, estimated from analogs). Avoid aqueous acidic conditions unless protonated forms are required. Storage at –20°C in inert atmospheres minimizes degradation .
Advanced Research Questions
Q. How can computational methods resolve discrepancies between predicted and experimental vibrational spectra of Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one derivatives?
Apply the B97-D density functional with damped dispersion corrections (e.g., C₆·R⁻⁶ terms) to model non-covalent interactions, which are critical for accurate vibrational frequency predictions. This method has been validated for heterocyclic systems, achieving <5% deviation from experimental IR/Raman data .
Q. What strategies mitigate batch-to-batch variability in the synthesis of sulfonyl-substituted Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one analogs?
Optimize reaction kinetics using Design of Experiments (DoE) to control sulfonylation conditions (e.g., temperature, stoichiometry of 4-fluorophenylsulfonyl chloride). Monitor intermediates via in situ FTIR or NMR to ensure consistent conversion rates, as demonstrated for 2-[(4-fluorophenyl)sulfonyl] derivatives .
Q. How can enantiomeric excess (ee) be quantified in this compound without chiral chromatography?
Use nuclear Overhauser effect spectroscopy (NOESY) to detect diastereotopic protons in the pyrrolidine and pyrazinone rings. Alternatively, employ circular dichroism (CD) with reference to the compound’s specific rotation ([α]D²⁵ = reported for (R)- and (S)-enantiomers) .
Q. What role do Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one derivatives play in modulating biological targets, as suggested by patent data?
Patent filings indicate synergistic activity in PI3K inhibitor formulations and antimicrobial applications. For example, non-racemic mixtures of R- and S-enantiomers enhance binding affinity to phosphoinositide 3-kinase (PI3K), likely due to conformational stabilization of the bicyclic core .
Q. How can mass spectrometry differentiate Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one from isobaric impurities in complex matrices?
High-resolution mass spectrometry (HRMS) at m/z 141.10 [M+H]+ (C₇H₁₃N₂O⁺) provides baseline resolution from common impurities like cyclo(Pro-Leu) (m/z 225.15). For quantification, use isotope dilution with ¹³C/¹⁵N-labeled internal standards .
Methodological Guidelines
- Crystallography : For novel derivatives, collect data on orthorhombic systems (e.g., space group P212121) with cell parameters a = 7.87 Å, b = 8.15 Å, c = 19.58 Å, referencing established protocols .
- Chromatography : Use C18 columns (4.6 × 150 mm, 5 µm) with acetonitrile/water (70:30 v/v) mobile phase at 1.0 mL/min for HPLC analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
